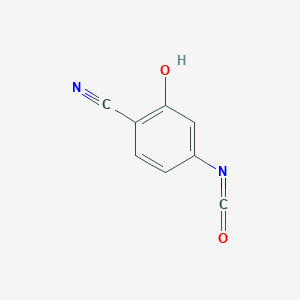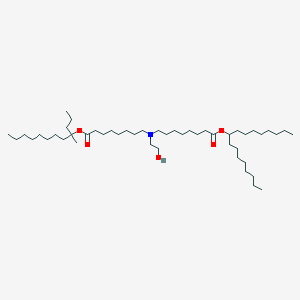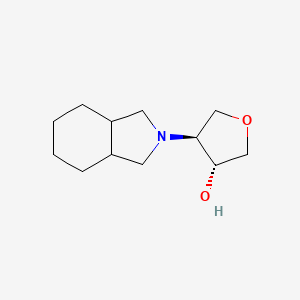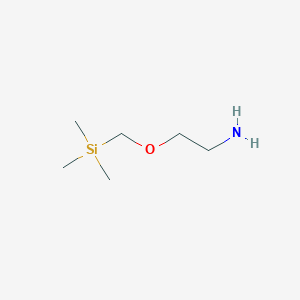![molecular formula C18H21N5O3S2 B13354495 Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes an allyl group, a piperidine ring, and a triazolothiadiazole moiety. The presence of these functional groups makes this compound a potential candidate for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions typically involve refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The ether linkage can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of nitro groups may produce amines.
Aplicaciones Científicas De Investigación
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether involves its interaction with specific molecular targets. The triazolothiadiazole moiety can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with different connectivity of the triazole and thiadiazine rings.
Uniqueness
Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a multifunctional agent in medicinal chemistry and material science sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C18H21N5O3S2 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylpiperidin-3-yl)-6-(3-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H21N5O3S2/c1-3-10-26-15-8-4-6-13(11-15)17-21-23-16(19-20-18(23)27-17)14-7-5-9-22(12-14)28(2,24)25/h3-4,6,8,11,14H,1,5,7,9-10,12H2,2H3 |
Clave InChI |
KARIKISRUDDWDB-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
![1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
